(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20245424
InChI: InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5+1
SMILES:
Molecular Formula: C6H12O6
Molecular Weight: 181.15 g/mol

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one

CAS No.:

Cat. No.: VC20245424

Molecular Formula: C6H12O6

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one -

Specification

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
IUPAC Name (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
Standard InChI InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5+1
Standard InChI Key BJHIKXHVCXFQLS-NTSFQPHGSA-N
Isomeric SMILES C([C@H]([13C@H]([C@@H](C(=O)CO)O)O)O)O
Canonical SMILES C(C(C(C(C(=O)CO)O)O)O)O

Introduction

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(413C)hexan-2-one is an organic compound distinguished by its stereochemistry and functional groups. It features five hydroxyl (-OH) groups and a ketone (C=O) group attached to a hexanone backbone. This compound is a stereoisomer of hexoses and plays a significant role in biochemical pathways as an endogenous metabolite.

Synthesis and Preparation

3.1 Synthetic Routes
The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves:

  • Aldol Condensation: Formation of the hexanone backbone by combining smaller aldehyde or ketone units.

  • Hydroxylation: Introduction of hydroxyl groups through epoxidation followed by hydrolysis.

  • Selective Protection/Deprotection: Use of protecting groups like acetals or silyl ethers to control hydroxyl group reactivity.

  • Ketone Formation: Oxidation reactions using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.

3.2 Industrial Production
Industrial-scale synthesis employs:

  • Catalysts and Solvents: To enhance reaction efficiency and minimize waste.

  • Continuous Flow Reactors: For precise control over reaction parameters.

  • Purification Techniques: Chromatography or crystallization to achieve high purity.

Mechanism of Action

The compound interacts with enzymes and receptors via its hydroxyl and ketone groups:

  • Hydrogen Bonding: The hydroxyl groups form hydrogen bonds with active sites in enzymes.

  • Redox Activity: The ketone group participates in oxidation-reduction reactions.
    These interactions influence metabolic pathways and cellular signaling processes.

Comparison with Similar Compounds

CompoundKey Difference
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexaneLacks the ketone group; different chemical reactivity.
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-olContains a secondary alcohol instead of a ketone.
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-alFeatures an aldehyde group instead of the ketone.

The ketone group in (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one imparts unique properties such as enhanced redox potential and specific enzymatic interactions.

Applications

This compound has applications in:

  • Biochemical Research: Studying metabolic pathways involving hexoses.

  • Pharmaceutical Development: Exploring its role as a precursor for drug synthesis.

  • Industrial Use: As a building block for complex organic molecules.

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